molecular formula C26H20N6 B11565704 3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 328130-65-0

3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11565704
CAS No.: 328130-65-0
M. Wt: 416.5 g/mol
InChI Key: JIGLIVPWYNYHRV-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]benzimidazole core, a tricyclic heterocyclic system fused with a pyridine and benzimidazole moiety. Key structural elements include:

  • 4-Carbonitrile group: A polar electron-withdrawing group that may influence electronic distribution and binding interactions .
  • 1-({4-[(E)-Phenyldiazenyl]phenyl}amino) substituent: The azo (-N=N-) linkage introduces a planar, conjugated system, which could facilitate π-π stacking with biological targets .

Properties

CAS No.

328130-65-0

Molecular Formula

C26H20N6

Molecular Weight

416.5 g/mol

IUPAC Name

3,7-dimethyl-1-(4-phenyldiazenylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H20N6/c1-17-8-13-24-23(14-17)29-26-22(16-27)18(2)15-25(32(24)26)28-19-9-11-21(12-10-19)31-30-20-6-4-3-5-7-20/h3-15,28H,1-2H3

InChI Key

JIGLIVPWYNYHRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=CC(=C(C3=N2)C#N)C)NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include o-phenylenediamine, which is cyclized with carboxylic acids or their derivatives to form the benzimidazole ring . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the diazenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and pyrido rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzimidazole and pyrido derivatives, each with unique chemical and biological properties.

Scientific Research Applications

3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of inflammatory responses .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: While the target lacks direct activity data, its structural similarity to 1-oxo derivatives () suggests possible efficacy against Gram-positive bacteria .
  • Anticancer Design : The carbonitrile and azo groups align with pyrido[1,2-a]benzimidazole derivatives targeting kinase inhibition or DNA intercalation .
  • SAR Trends :
    • Electron-withdrawing groups (e.g., CN, F) enhance target binding via dipole interactions.
    • Bulky substituents (e.g., adamantyl, piperazinyl) may improve selectivity but reduce solubility .

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